molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2

N-Phenyl-4-biphenylamine

Cat. No.: B1355123
CAS No.: 32228-99-2
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
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Description

N-Phenyl-4-biphenylamine (CAS RN: 32228-99-2) is an aromatic amine with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32–245.33 g/mol . Structurally, it consists of a biphenyl backbone substituted with a phenyl group at the para position of the terminal benzene ring via an amine linkage . Key properties include:

  • Melting point: 111–115°C (reported range) .
  • Density: 1.111 g/cm³ .
  • Solubility: Soluble in toluene and other organic solvents .
  • Storage: Stable at room temperature under inert conditions; sensitive to air and moisture .

It is primarily used in OLED materials and intermediates due to its electron-transport properties and structural rigidity . Commercial samples typically have >98% purity, with prices ranging from ¥690/500 mg to ¥1050/25 g, depending on supplier and quantity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-4-biphenylamine can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-4-biphenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

N-Phenyl-4-biphenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-4-biphenylamine involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. The compound’s structure allows it to participate in π-π interactions, which are crucial for its role in organic semiconductors and other applications .

Comparison with Similar Compounds

Below is a detailed comparison of N-Phenyl-4-biphenylamine with structurally or functionally related aromatic amines, focusing on physical properties , reactivity , and applications .

Table 1: Physical and Chemical Properties

Compound Name CAS RN Molecular Formula Melting Point (°C) Solubility Key Substituent
This compound 32228-99-2 C₁₈H₁₅N 111–115 Toluene Phenyl amine
4'-Chloro-N,N-diphenyl-4-biphenylamine 880800-25-9 C₂₄H₁₈ClN Not reported Not reported Chlorine, diphenyl
4-Phenyl-N-[4-(phenylazo)phenyl]-N-(4-phenylphenyl)aniline - C₃₀H₂₃N₃ Not reported Not reported Azo group (-N=N-)
Diphenyl(p-methylphenyl)amine - C₁₉H₁₇N Not reported Organic solvents Methyl group

Key Structural and Functional Differences

4'-Chloro-N,N-diphenyl-4-biphenylamine (CAS 880800-25-9)

  • Structure : Contains a chlorine atom at the 4' position and two phenyl groups on the amine .
  • Impact : Chlorine’s electron-withdrawing nature enhances oxidative stability and alters electronic properties, making it suitable for specialized electronic materials .

4-Phenyl-N-[4-(phenylazo)phenyl]-N-(4-phenylphenyl)aniline

  • Structure : Incorporates an azo (-N=N- ) group .
  • Impact : Azo groups confer chromophoric properties , enabling applications in dyes or photoresponsive materials .

Diphenyl(p-methylphenyl)amine Structure: Features a methyl group on one phenyl ring . Impact: The electron-donating methyl group improves solubility in non-polar solvents, favoring use in organic semiconductors .

Reactivity Comparison

  • This compound : Undergoes electrophilic substitution at the aromatic rings; amine group participates in coordination chemistry .
  • Chloro-substituted analog : Chlorine enables nucleophilic substitution or cross-coupling reactions (e.g., Suzuki) for functionalization .
  • Azo derivative : Redox-active azo group allows for reversible reduction-oxidation cycles, useful in sensors or smart materials .

Application Domains

Compound Primary Applications Notes
This compound OLED intermediates High purity (>98%) required
4'-Chloro derivative Polymer stabilizers, electronics Enhanced thermal stability
Azo-containing analog Dyes, photochromic materials Light-sensitive
Methyl-substituted analog Organic semiconductors Improved solubility

Biological Activity

N-Phenyl-4-biphenylamine (NPBPA) is an organic compound belonging to the class of biphenylamines, which has garnered attention due to its potential biological activities. This article explores the biological activity of NPBPA, including its carcinogenic potential, metabolic pathways, and associated case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl groups connected by an amine group. Its chemical formula is C18H15NC_{18}H_{15}N and it has a molecular weight of approximately 253.32 g/mol. The compound is primarily studied for its role as an intermediate in dye production and as a rubber antioxidant.

Metabolic Pathways

The metabolism of NPBPA involves several enzymatic processes that can lead to the formation of reactive metabolites. These metabolites are capable of forming DNA adducts, which are implicated in the carcinogenicity of the compound.

  • Cytochrome P450 Enzymes : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of NPBPA. This reaction leads to the formation of N-hydroxy derivatives that can further undergo O-acetylation.
  • Formation of DNA Adducts : The N-hydroxy derivative can bind covalently to DNA, primarily targeting deoxyguanosine. This binding is associated with increased mutation rates and subsequent tumor development, particularly in the urinary bladder and liver tissues in animal models .

Carcinogenic Potential

Numerous studies have evaluated the carcinogenic potential of NPBPA. A notable case study examined the dose-response relationship between DNA adduct levels and tumor incidence in female mice, revealing a significant correlation between exposure levels and liver tumor development .

Table 1: Summary of Carcinogenic Studies on NPBPA

StudyOrgan AffectedFindingsReference
IPCS Framework StudyUrinary BladderDNA reactivity linked to tumorigenesis
Mouse StudyLiverCorrelation between adduct levels and tumors
Human Epidemiological StudyBladderEvidence supporting carcinogenicity

Toxicity Assessments

Toxicological evaluations have indicated that NPBPA exhibits genotoxic properties, with studies showing that it can induce oxidative stress leading to cellular damage. The compound's effects on cellular proliferation and apoptosis have also been documented, emphasizing its role as a potential toxicant in various biological systems .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Phenyl-4-biphenylamine, and how can reaction conditions be optimized for purity?

Methodological Answer: this compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging aryl halides and aniline derivatives. Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cross-coupling reactions .
  • Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers while avoiding decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from toluene ensures ≥98% purity, as verified by GC analysis .

Q. Which characterization techniques are critical for verifying this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and amine linkage (e.g., δ 7.2–7.8 ppm for biphenyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities (<2%) .
  • Melting Point Analysis : A sharp melting point (111–115°C) indicates crystalline purity .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 245.32 ([M+H]⁺) validates molecular weight .

Q. How do physicochemical properties (e.g., LogP, PSA) influence this compound’s applicability in materials science?

Methodological Answer:

  • LogP (5.17) : High lipophilicity suggests utility in hydrophobic matrices (e.g., OLED layers) but may limit aqueous solubility .
  • Polar Surface Area (PSA, 12.03 Ų) : Low PSA favors non-polar interactions, making it suitable for organic semiconductors .
  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates toluene or THF for processing .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Oxidative Stability : Expose samples to air/light and monitor degradation via HPLC or FTIR. Store under inert gas (N₂/Ar) to prevent oxidation .
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition thresholds. Melting point consistency (113°C) indicates thermal resilience .
  • Humidity Testing : Accelerated aging at 40–80% relative humidity reveals hygroscopicity trends .

Q. What electrochemical properties make this compound suitable for OLED applications, and how are they measured?

Methodological Answer:

  • HOMO/LUMO Levels : Determine via cyclic voltammetry (CV) in anhydrous acetonitrile. Typical HOMO ≈ -5.2 eV, aligning with hole-transport layers in OLEDs .
  • Charge Carrier Mobility : Time-of-flight (TOF) measurements quantify mobility (~10⁻⁴ cm²/V·s), critical for device efficiency .
  • Luminescence Quenching : UV-Vis and fluorescence spectroscopy assess exciton recombination efficiency .

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s behavior in supramolecular systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (bandgap, dipole moment) to predict optoelectronic performance .
  • Molecular Dynamics (MD) : Simulate packing behavior in thin films to optimize OLED layer morphology .
  • Docking Studies : Model interactions with biomolecules for potential biosensing applications .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

Methodological Answer:

  • Systematic Reproducibility Checks : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) .
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. GC for purity) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or contextual factors (e.g., solvent grade, humidity) .

Q. How is this compound utilized in studying non-covalent interactions for supramolecular chemistry?

Methodological Answer:

  • π-π Stacking : UV-Vis titration quantifies association constants (Kₐ) with aromatic acceptors (e.g., fullerenes) .
  • Hydrogen Bonding : IR spectroscopy identifies N-H···O/N interactions in co-crystals .
  • X-Ray Diffraction (XRD) : Resolve crystal packing motifs to engineer functional materials .

Q. What in vitro assays are appropriate for preliminary toxicity assessment of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) at 10–100 µM concentrations .
  • Genotoxicity : Ames test with Salmonella typhimurium strains TA98/TA100 .
  • Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence .

Data Contradiction Analysis Framework

IssueResolution StrategyEvidence Reference
Variable melting pointsStandardize heating rates/purity criteria
Discrepant solubilityControl solvent grade/humidity during testing
Conflicting bioactivityValidate assay conditions (e.g., cell line, dose)

Properties

IUPAC Name

N,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNUPJXMDOFFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517752
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32228-99-2
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-[1,1'-biphenyl]-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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